![molecular formula C20H21N5O B2371058 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 1797294-32-6](/img/structure/B2371058.png)
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
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Description
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a wide range of fields.
Scientific Research Applications
Cytotoxic Properties and Anticancer Activity
Research has demonstrated that derivatives of pyrazole, closely related to the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance, novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides were synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity. Among these, certain analogues demonstrated superior cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2016).
Antibacterial Properties
Further studies explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. This research led to the identification of several compounds with high antibacterial activities, showcasing the versatility of pyrazole derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Heterocyclic Compound Synthesis
The compound and its derivatives have also been instrumental in the synthesis of a wide range of heterocyclic compounds. For example, gas-phase pyrolyses of related thiourea derivatives have been studied, offering insights into the mechanisms of heterocyclic synthesis and providing new routes for the creation of substituted aminoazoles, which are valuable in various scientific applications (Al-Awadi & Elnagdi, 1997).
Antiviral Activity
Compounds related to the specified chemical structure have also been investigated for their antiviral activities. The synthesis and evaluation of pyridopyrazolotriazines, for instance, demonstrated potential antiviral properties against HSV1 and HAV, highlighting the broader therapeutic potential of these compounds beyond their anticancer and antibacterial applications (Attaby, Elghandour, Ali, & Ibrahem, 2007).
properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(23-17-4-2-1-3-5-17)22-12-13-25-19(16-6-7-16)14-18(24-25)15-8-10-21-11-9-15/h1-5,8-11,14,16H,6-7,12-13H2,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKOLZEHWTORA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea |
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